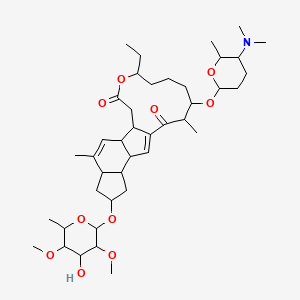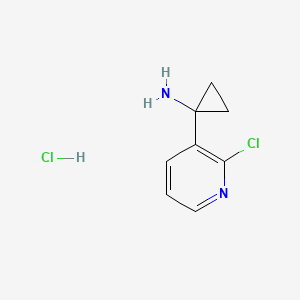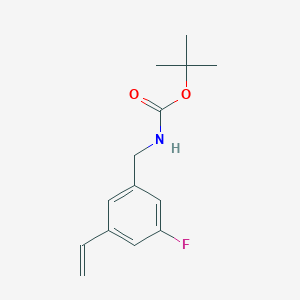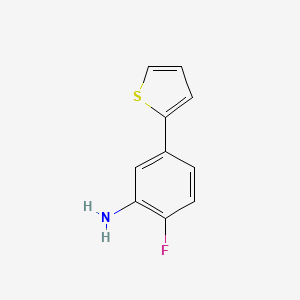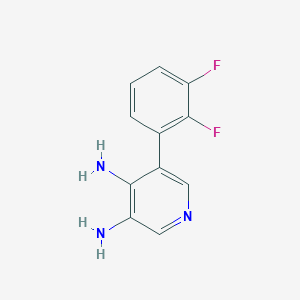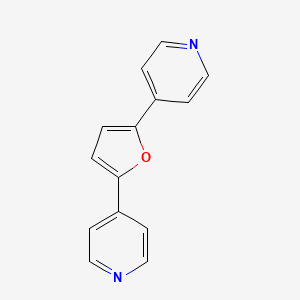
2,5-Bis(4-pyridyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-pyridyl)furan is an organic compound with the molecular formula C14H10N2O It consists of a furan ring substituted at the 2 and 5 positions with 4-pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)furan typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,5-dibromofuran and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(4-pyridyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyridyl groups can produce pyridine derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(4-pyridyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-pyridyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it has been shown to inhibit the enzyme phosphatidylinositol 4-kinase (PfPI4KIIIB) in the malaria parasite Plasmodium falciparum. This inhibition blocks multiple stages of the parasite’s life cycle, including red blood cell invasion and protein trafficking .
Comparación Con Compuestos Similares
- 2,5-Di(pyridin-4-yl)furan
- 2,5-Bis(4-cyanophenyl)furan
- 2,5-Bis(4-aminophenyl)furan
Comparison: 2,5-Bis(4-pyridyl)furan is unique due to its specific substitution pattern and the presence of pyridyl groups, which confer distinct electronic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-(5-pyridin-4-ylfuran-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2O/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H |
Clave InChI |
VUCGYYKDNQHHPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
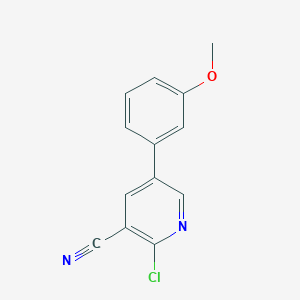

![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)
